![molecular formula C10H13ClN2O B3234544 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide CAS No. 1353977-76-0](/img/structure/B3234544.png)
2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide
Overview
Description
2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide, also known as CTK8H08 or CP-690,550, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide involves the inhibition of JAK enzymes, particularly JAK3 and to a lesser extent, JAK1 and JAK2. This inhibition leads to the suppression of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway, which are involved in immune cell activation and proliferation. By inhibiting JAK enzymes, 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide have been studied in various in vitro and in vivo models. In vitro studies have shown that 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide can inhibit the proliferation and activation of immune cells, such as T cells, B cells, and natural killer cells. In vivo studies have demonstrated that 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide can reduce inflammation and disease severity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide in lab experiments is its specificity for JAK3 inhibition, which can help elucidate the role of JAK3 in various cellular processes. However, one limitation is that the inhibition of JAK enzymes can have off-target effects and may affect other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide. One direction is to investigate its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is to explore the combination of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, further research is needed to understand the long-term effects and safety of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide in human subjects.
Scientific Research Applications
2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which are involved in various signaling pathways that regulate immune responses, hematopoiesis, and inflammation. Therefore, 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide has been investigated as a potential treatment for various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
2-chloro-N-methyl-N-(1-pyridin-2-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-8(13(2)10(14)7-11)9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPGWHXXRKVNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210069 | |
Record name | Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide | |
CAS RN |
1353977-76-0 | |
Record name | Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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